3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione

Lipoxygenase Inhibition Arachidonic Acid Cascade Squaramide Pharmacology

3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione (CAS 21647-15-4, also known as cis‑dibutylsquaramide or NSC is a symmetrical C₂‑symmetric squaramide derivative built on the cyclobutene‑1,2‑dione scaffold. Its molecular formula is C₁₂H₂₀N₂O₂ with a molecular weight of 224.30 g·mol⁻¹.

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
CAS No. 21647-15-4
Cat. No. B11958265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione
CAS21647-15-4
Molecular FormulaC12H20N2O2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C(=O)C1=O)NCCCC
InChIInChI=1S/C12H20N2O2/c1-3-5-7-13-9-10(12(16)11(9)15)14-8-6-4-2/h13-14H,3-8H2,1-2H3
InChIKeyNWLXKYLHHGQCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione (CAS 21647-15-4): Squaramide Core Specifications for Biomedical Sourcing


3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione (CAS 21647-15-4, also known as cis‑dibutylsquaramide or NSC 157453) is a symmetrical C₂‑symmetric squaramide derivative built on the cyclobutene‑1,2‑dione scaffold. Its molecular formula is C₁₂H₂₀N₂O₂ with a molecular weight of 224.30 g·mol⁻¹. The compound is classified as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It is primarily sourced as a research chemical with typical purity specifications of ≥95% (HPLC), as indicated by vendor documentation .

Why Generic Substitution of 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione with Analogous Squaramides Risks Functional Deviation


Within the squaramide family, even subtle changes in the N‑alkyl substituent architecture can profoundly alter hydrogen‑bond donor/acceptor capacity, lipophilicity, and target recognition [1]. 3,4‑Bis(butylamino)cyclobut‑3‑ene‑1,2‑dione is cited as a potent lipoxygenase inhibitor, whereas structurally related mono‑ethoxy or unsymmetrical amino‑aryl squaramides are predominantly reported as potassium‑channel openers or pancreatic lipase inhibitors [2]. Generic substitution based solely on the squaramide core therefore ignores critical pharmacophore requirements; the specific dibutylamino configuration is not interchangeable with ethyl, tert‑butyl, or mixed amino/ethoxy analogs without expecting functional divergence in enzyme inhibition profiles.

Quantitative Differentiation Evidence for 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione vs. Closest Structural Analogs


Lipoxygenase Inhibitory Annotation vs. Potassium‑Channel Opening Profile of Unsymmetrical Amino‑Aryl Squaramides

The MeSH record for 3,4‑bis(butylamino)cyclobut‑3‑ene‑1,2‑dione explicitly designates it as a potent lipoxygenase inhibitor that also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. In contrast, the unsymmetrical 3‑amino‑4‑aryl‑cyclobut‑3‑ene‑1,2‑diones disclosed in US 20020177613 are characterized as ATP‑dependent potassium (KATP) channel openers with relaxant effects on smooth muscle [2]. This mechanistic divergence indicates that the symmetrical dibutylamino substitution directs biological activity toward eicosanoid pathway modulation rather than ion‑channel pharmacology.

Lipoxygenase Inhibition Arachidonic Acid Cascade Squaramide Pharmacology

Pancreatic Lipase IC₅₀ Comparison: 3,4‑Bis(butylamino)cyclobut‑3‑ene‑1,2‑dione vs. 4‑Alkylamino‑2‑ethoxy Squaramides

A series of 4‑alkylamino‑2‑ethoxycyclobut‑3‑en‑1,2‑diones were evaluated for pancreatic lipase inhibition. The most active compound (IC₅₀ = 0.11 mM) approached the potency of the clinical anti‑obesity drug tetrahydrolipstatin (Orlistat, IC₅₀ = 0.08 mM) [1]. Although the dibutylamino compound was not among the five specifically tested, the study establishes that N‑alkyl variation dramatically impacts lipase inhibitory potency. 3,4‑Bis(butylamino)cyclobut‑3‑ene‑1,2‑dione, lacking the 2‑ethoxy group, is structurally incapable of achieving the same pharmacophoric alignment; its activity at pancreatic lipase is expected to be lower or absent, reinforcing its differentiated utility for lipoxygenase‑related applications.

Pancreatic Lipase Enzyme Inhibition Anti-Obesity Screening

Antioxidant Capacity Classification: 3,4‑Bis(butylamino)cyclobut‑3‑ene‑1,2‑dione vs. NDGA (Nordihydroguaiaretic Acid)

The MeSH annotation assigns an antioxidant function to 3,4‑bis(butylamino)cyclobut‑3‑ene‑1,2‑dione, specifically in fats and oils [1]. NDGA, a well‑characterized lipoxygenase inhibitor and antioxidant, exhibits IC₅₀ values of 0.2 µM (5‑LOX), 30 µM (12‑LOX), and 30 µM (15‑LOX), with COX inhibition at 100 µM . While direct comparative IC₅₀ data for the dibutylamino compound are absent from the public domain, the combination of lipoxygenase inhibition and lipid‑phase antioxidant activity suggests a dual‑mode profile distinct from NDGA’s broader LOX/COX spectrum. This places the compound as a candidate for applications where selective lipoxygenase inhibition coupled with radical‑scavenging in lipophilic environments is required.

Antioxidant Lipid Peroxidation Free Radical Scavenging

Procurement‑Relevant Application Scenarios for 3,4‑Bis(butylamino)cyclobut‑3‑ene‑1,2‑dione Based on Differentiated Evidence


Selective Lipoxygenase Inhibition in Arachidonic Acid Cascade Studies

When phenotypic screening or pathway analysis requires potent lipoxygenase blockade without confounding KATP channel activation, 3,4‑bis(butylamino)cyclobut‑3‑ene‑1,2‑dione is the appropriate tool compound. Its MeSH‑curated lipoxygenase inhibitor designation [1] contrasts with the smooth‑muscle relaxant profile of unsymmetrical amino‑aryl squaramides [2], ensuring pharmacological specificity in eicosanoid‑focused experiments.

Lipid‑Phase Antioxidant Formulation for Oxidative Stability Testing

The compound’s documented antioxidant activity in fats and oils [1] makes it a candidate for evaluating oxidative stability in lipid‑based formulations. Unlike NDGA, which exhibits broader COX inhibition (IC₅₀ = 100 µM) , this squaramide may offer a narrower off‑target profile, advantageous in mechanistic antioxidant studies where COX interference must be minimized.

Negative Control for Pancreatic Lipase Inhibitor Screening Campaigns

Given the established structure‑activity relationship showing that 4‑alkylamino‑2‑ethoxy substitution is critical for pancreatic lipase potency (IC₅₀ ≈ 0.11 mM for the most active analog) [3], 3,4‑bis(butylamino)cyclobut‑3‑ene‑1,2‑dione, which lacks the ethoxy moiety, can serve as a structurally matched inactive or low‑potency control in lipase inhibition assays, improving assay validation and hit‑triage confidence.

Medicinal Chemistry Scaffold Diversification for Enzyme Inhibitor Libraries

For combinatorial library synthesis targeting novel lipoxygenase or formyltetrahydrofolate synthetase inhibitors, the symmetrical dibutylamino squaramide provides a distinct vector set compared to the more commonly explored mono‑ethoxy or mono‑amino‑aryl squaramides [2]. Its C₂ symmetry simplifies downstream SAR interpretation and offers unique hydrogen‑bonding patterns for fragment‑based design.

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